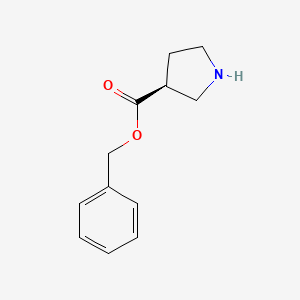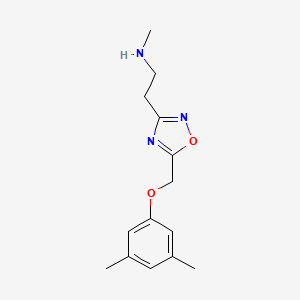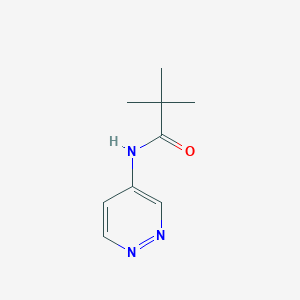
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is a complex organic compound that features a benzoate ester functional group, a chlorosulfonyl group, a cyclopropyl group, and a fluorine atom
Preparation Methods
The synthesis of Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.
Introduction of the chlorosulfonyl group: This step involves the chlorosulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Methyl 5-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Methyl 5-(chlorosulfonyl)-4-cyclopropylbenzoate: Lacks the fluorine atom, which may influence its electronic properties and interactions.
Methyl 4-cyclopropyl-2-fluorobenzoate: Lacks the chlorosulfonyl group, which may reduce its versatility in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10ClFO4S |
|---|---|
Molecular Weight |
292.71 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)8-5-10(18(12,15)16)7(4-9(8)13)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
FXHCICZESWPSHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)S(=O)(=O)Cl)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


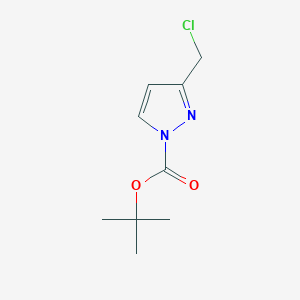
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
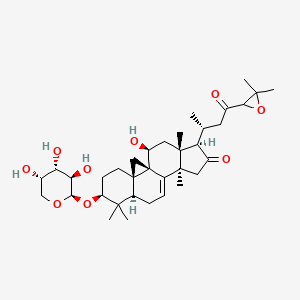
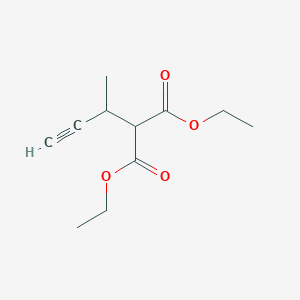

![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
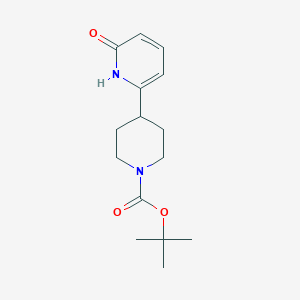
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)

